molecular formula C19H19N5O B2774678 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 1797327-34-4

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2774678
CAS No.: 1797327-34-4
M. Wt: 333.395
InChI Key: KCYSCMHCUFTJMX-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
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Scientific Research Applications

Nicotinamide Derivatives in Metabolic Pathways

Nicotinamide and its derivatives play a crucial role in the metabolism of various organisms, acting as precursors to essential coenzymes and molecules involved in redox reactions. Studies have shown that nicotinamide derivatives are involved in the NAD+ salvage pathway, crucial for cellular metabolism and energy production (Ellinger, Fraenkel, & Abdel Kader, 1947). Additionally, nicotinamide N-methyltransferase (NNMT) has been studied for its role in the N-methylation of nicotinamide, affecting the metabolism of pyridine compounds and potentially individual responses to certain compounds (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Chemical Properties and Synthesis

The reactivity of nicotinamide derivatives with other chemical entities has been extensively researched, providing insights into potential synthetic pathways and applications in medicinal chemistry. For example, the [4+2] cycloaddition reactions involving pyridinium salts and electron-rich olefins have been explored, showcasing the versatility of nicotinamide derivatives in synthetic organic chemistry (Falck, Wittenberger, Rajapaksa, Mioskowski, & Boubia, 1990).

Biological Studies and Pharmacological Applications

Nicotinamide derivatives have been investigated for their potential in pharmacological applications, including their role as inhibitors of specific enzymes. For instance, trans-2-(pyridin-3-yl)cyclopropanecarboxamide-containing inhibitors have shown significant potency against the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, a target for cancer therapy due to its role in NAD+ biosynthesis (Giannetti et al., 2013).

Coordination Chemistry and Complex Formation

Nicotinamide and its derivatives also play a role in coordination chemistry, forming complexes with various metals. This property is crucial for understanding the biochemical pathways involving metal ions and nicotinamide derivatives (Ahuja, Singh, & Rai, 1975).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(16-2-1-7-21-13-16)22-10-11-24-18(15-3-4-15)12-17(23-24)14-5-8-20-9-6-14/h1-2,5-9,12-13,15H,3-4,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYSCMHCUFTJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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